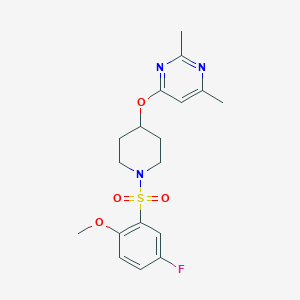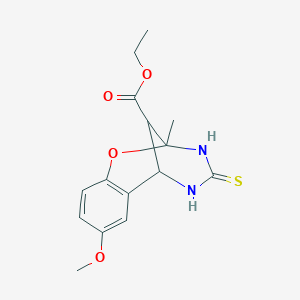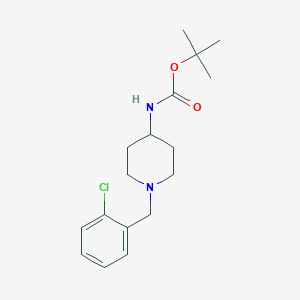
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25ClN2O2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate” consists of 17 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 324.85 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of MAP Kinase Inhibitors : A study by Chung et al. (2006) describes the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for treating rheumatoid arthritis and psoriasis. Key steps include a tandem Heck-lactamization, N-oxidation, and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide, demonstrating the chemical versatility of tert-butyl piperidinyl derivatives in pharmaceutical synthesis (Chung et al., 2006).
Process Development for Lymphocyte Inhibitors : Li et al. (2012) report on the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis involves a one-pot, two-step sequence, highlighting the compound's role in producing medically significant agents (Li et al., 2012).
Hydrogen Bond Studies in Crystal Structures : Research by Baillargeon et al. (2014) on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveals insights into hydrogen bonds between carbamate and amide groups. The study's findings contribute to understanding molecular interactions and structural properties in chemical compounds (Baillargeon et al., 2014).
Applications in Organic Synthesis
Synthesis of Secondary Amines : A novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, described by Grehn and Ragnarsson (2002), allows the stepwise synthesis of secondary aliphatic amines. This demonstrates the utility of tert-butyl carbamate derivatives in synthesizing complex organic molecules (Grehn & Ragnarsson, 2002).
Characterization and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. This study illustrates the potential biomedical applications of tert-butyl carbamate derivatives (Sanjeevarayappa et al., 2015).
Lewis Pair Reactivity : Uhl et al. (2016) explored the use of tert-butyl piperidine derivatives in the activation of C-H bonds, demonstrating their potential as active Lewis pairs in chemical reactions (Uhl et al., 2016).
Larvicidal Activity Studies : Oikawa et al. (1994) researched the larvicidal activity of tert-butyl derivatives against the rice stem borer, indicating the role of these compounds in pest control (Oikawa et al., 1994).
Crystallography and Molecular Structure
Crystal Structure Analysis : Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate by Baillargeon et al. (2017) reveals insights into the molecular structure and interactions within crystals of tert-butyl carbamate derivatives (Baillargeon et al., 2017).
NMR and Crystal Studies : Shanthi et al. (2020) conducted NMR and crystal studies on tert-butyl carbazates, highlighting the importance of these compounds in understanding molecular conformation and geometry in solid and liquid states (Shanthi et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antimicrobial activity against multidrug-resistant gram-positive bacteria .
Mode of Action
A related compound has been shown to induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as energy production and nutrient uptake .
Result of Action
A related compound has been shown to have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOIKJWASPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)
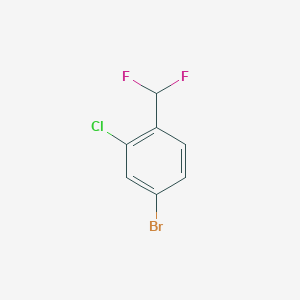
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)
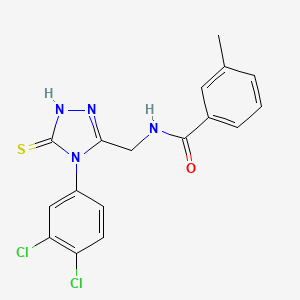
![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)

